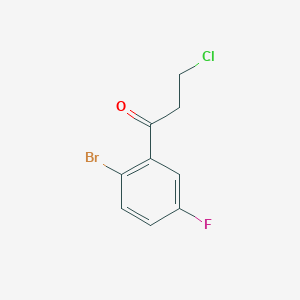
1-(2-Bromo-5-fluorophenyl)-3-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-5-fluorophenyl)-3-chloro-1-propanone is an organic compound that features a bromine, fluorine, and chlorine atom attached to a phenyl ring and a propanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-5-fluorophenyl)-3-chloro-1-propanone can be synthesized through several methods. One common approach involves the reaction of 2-bromo-5-fluorobenzene with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of 1-(2-Bromo-5-fluorophenyl)-3-chloro-1-propanone may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromo-5-fluorophenyl)-3-chloro-1-propanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted propanones.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
1-(2-Bromo-5-fluorophenyl)-3-chloro-1-propanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-5-fluorophenyl)-3-chloro-1-propanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The specific pathways and molecular targets depend on the context of its use, such as in biochemical assays or drug development.
Comparación Con Compuestos Similares
- 1-(2-Bromo-5-fluorophenyl)-2-pyrrolidinone
- 1-(2-Bromo-5-fluorobenzoyl)pyrrolidine
- (2-Bromo-5-fluorophenyl)(morpholino)methanone
Comparison: 1-(2-Bromo-5-fluorophenyl)-3-chloro-1-propanone is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with a chloro-propanone group
Propiedades
Fórmula molecular |
C9H7BrClFO |
|---|---|
Peso molecular |
265.50 g/mol |
Nombre IUPAC |
1-(2-bromo-5-fluorophenyl)-3-chloropropan-1-one |
InChI |
InChI=1S/C9H7BrClFO/c10-8-2-1-6(12)5-7(8)9(13)3-4-11/h1-2,5H,3-4H2 |
Clave InChI |
FTBJJLLIQIRKAB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)C(=O)CCCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


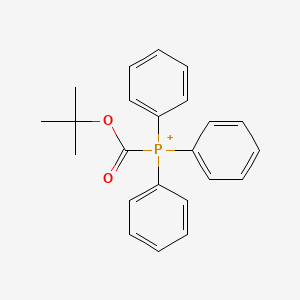
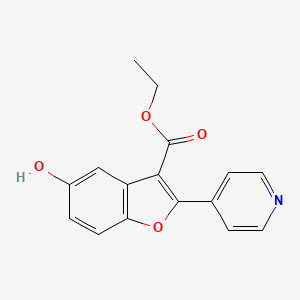
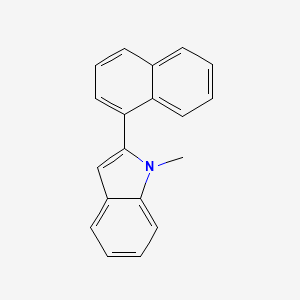
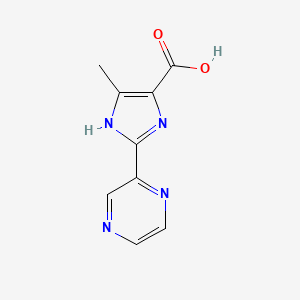
![2,2-Difluoro-8-(4-methoxyphenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13701388.png)
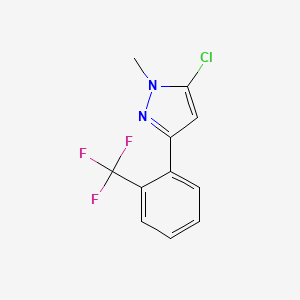
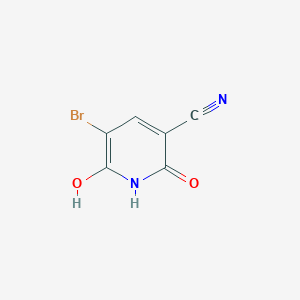
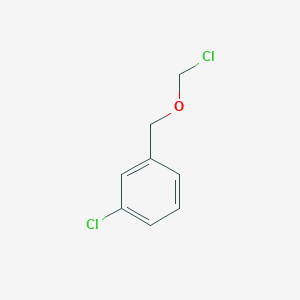
![7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine](/img/structure/B13701408.png)
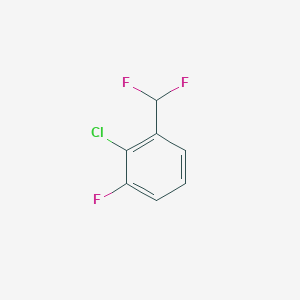
![3-[4-Bromo-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13701421.png)
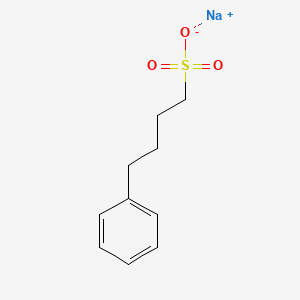

![2-Amino-6-methoxy-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13701442.png)
